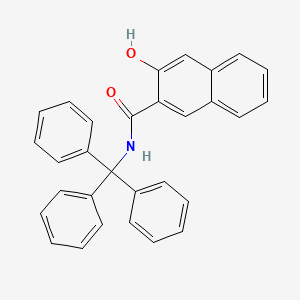
(9H-Fluoren-9-ylidene)(2,4,6-trimethylphenyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9H-Fluoren-9-ylidene)(2,4,6-trimethylphenyl)phosphane: is an organophosphorus compound that features a fluorenylidene group attached to a trimethylphenyl group through a phosphorus atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (9H-Fluoren-9-ylidene)(2,4,6-trimethylphenyl)phosphane typically involves the reaction of fluorenone with a phosphine reagent in the presence of a base. The reaction conditions often include:
Solvent: Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM).
Base: Bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to deprotonate the fluorenone, facilitating the nucleophilic attack by the phosphine reagent.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: (9H-Fluoren-9-ylidene)(2,4,6-trimethylphenyl)phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the phosphane to its corresponding phosphine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in substitution reactions where the fluorenylidene or trimethylphenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles
Major Products Formed:
Oxidation: Phosphine oxides
Reduction: Corresponding phosphines
Substitution: Various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
Chemistry: (9H-Fluoren-9-ylidene)(2,4,6-trimethylphenyl)phosphane is used as a ligand in coordination chemistry, where it forms complexes with transition metals. These complexes are studied for their catalytic properties in various organic transformations.
Biology: In biological research, the compound is investigated for its potential as a probe for studying phosphorus-containing biomolecules and their interactions.
Medicine: The compound’s unique structural features make it a candidate for drug design and development, particularly in the search for new therapeutic agents targeting specific molecular pathways.
Industry: In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and electronic devices.
Wirkmechanismus
The mechanism by which (9H-Fluoren-9-ylidene)(2,4,6-trimethylphenyl)phosphane exerts its effects depends on its specific application. In coordination chemistry, the compound acts as a ligand, coordinating to metal centers through the phosphorus atom. This coordination can influence the electronic properties of the metal center, thereby affecting the reactivity and selectivity of the metal complex in catalytic processes.
Vergleich Mit ähnlichen Verbindungen
(9H-Fluoren-9-ylidene)phenylphosphane: Similar structure but with a phenyl group instead of a trimethylphenyl group.
(9H-Fluoren-9-ylidene)(2,4,6-trimethylphenyl)arsane: Similar structure but with an arsenic atom instead of a phosphorus atom.
(9H-Fluoren-9-ylidene)(2,4,6-trimethylphenyl)stibane: Similar structure but with an antimony atom instead of a phosphorus atom.
Uniqueness: (9H-Fluoren-9-ylidene)(2,4,6-trimethylphenyl)phosphane is unique due to the presence of both the fluorenylidene and trimethylphenyl groups, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity and its ability to form stable complexes with metal centers, making it a valuable ligand in coordination chemistry and catalysis.
Eigenschaften
CAS-Nummer |
90255-57-5 |
|---|---|
Molekularformel |
C22H19P |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
fluoren-9-ylidene-(2,4,6-trimethylphenyl)phosphane |
InChI |
InChI=1S/C22H19P/c1-14-12-15(2)21(16(3)13-14)23-22-19-10-6-4-8-17(19)18-9-5-7-11-20(18)22/h4-13H,1-3H3 |
InChI-Schlüssel |
ZODKSIQKKNVXRE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)P=C2C3=CC=CC=C3C4=CC=CC=C42)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


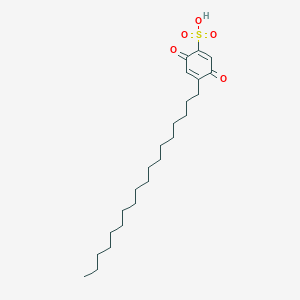
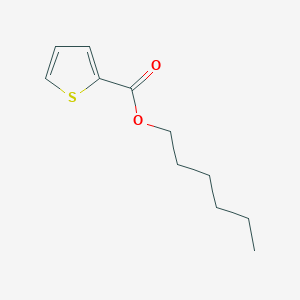
![4-Bromo-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14364402.png)
![5-Ethyl-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14364404.png)
![3-[Diethoxy(phenyl)silyl]propanoic acid](/img/structure/B14364407.png)
![2-[(Ethylamino)methyl]-3,4-dimethylphenol](/img/structure/B14364412.png)
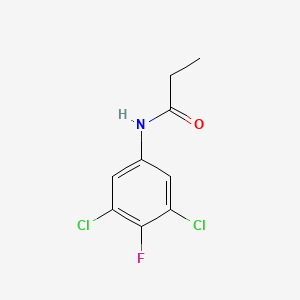
![1,1'-[Cyclohex-2-ene-1,4-diylbis(oxy)]bis(4-methylbenzene)](/img/structure/B14364424.png)
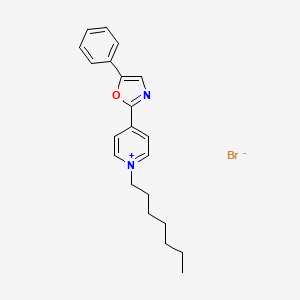
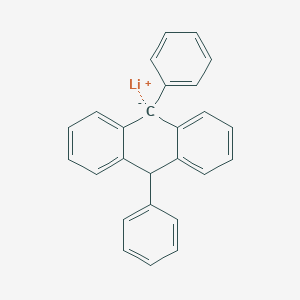
![1,1'-(Propane-2,2-diyl)bis(4-{2-[(prop-1-en-1-yl)oxy]propoxy}benzene)](/img/structure/B14364439.png)
![1,4-Dimethyl-2-[(4-methyl-3-nitrophenyl)methyl]-5-nitrobenzene](/img/structure/B14364447.png)
![4H-[1,2,3]Oxadiazolo[5,4-A]phenoxazin-4-one](/img/structure/B14364449.png)
